cis-Mafosfamide Sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

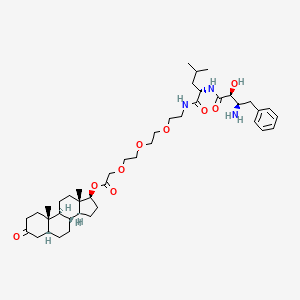

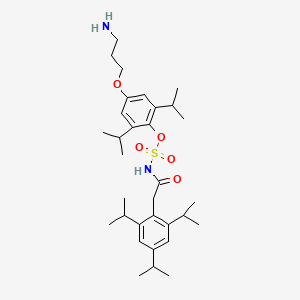

cis-Mafosfamide Sodium: is a cyclophosphamide analog that functions primarily through its capacity to induce apoptosis in lymphoblastoid cells . It is an oxazaphosphorine alkylating agent under investigation as a chemotherapeutic . This compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide, yielding the cytotoxic metabolites phosphoramide mustard and acrolein .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Mafosfamide Sodium is synthesized by condensation of 4-hydroxycyclophosphamide and 2-mercaptoethanesulfonic acid cyclohexylamine salt in aqueous acetone, yielding the cis-isomer with high stereoselectivity . The stereochemistry is confirmed by NMR-data and X-ray diffraction .

Industrial Production Methods: For clinical use, this compound is prepared as a lyophilisate containing additional sodium citrate buffer to guarantee optimal pH value . The compound is stable at room temperature and has a solubility of 16% in water .

Chemical Reactions Analysis

Types of Reactions: cis-Mafosfamide Sodium undergoes hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: At physiological pH, this compound is hydrolyzed to 4-hydroxycyclophosphamide and sodium 2-mercaptoethanesulfonate.

Oxidation: The compound can be oxidized to form phosphoramide mustard and acrolein.

Substitution: In the presence of thiols, such as 3-mercapto-propane sulfonate, it can form 4-(3-sulfopropyl)thio-cyclophosphamide.

Major Products Formed:

Phosphoramide Mustard: A cytotoxic metabolite formed through oxidation.

Acrolein: Another cytotoxic metabolite formed through oxidation.

Scientific Research Applications

cis-Mafosfamide Sodium is widely used in scientific research due to its ability to induce apoptosis and act as an antitumor agent in vitro . Its applications include:

Oncological Research: Understanding tumor cell behavior and identifying potential targets for cancer therapy.

Cellular Death Mechanisms: Studying the intricacies of apoptosis in lymphoblastoid cells.

Clinical Therapy: Used in preclinical tests, such as the clonogenic stem cell assay, and in the locoregional therapy of tumors.

Immunomodulation: Potential use as an immunomodulator in combination with other biological response modifiers.

Mechanism of Action

cis-Mafosfamide Sodium exerts its effects by intercalating into DNA, leading to the disruption of normal cellular replication and transcription processes . This disruption is essential for cell survival and proliferation, ultimately inducing apoptosis . The compound targets DNA and interferes with the cell cycle, particularly affecting rapidly dividing cells .

Comparison with Similar Compounds

Cyclophosphamide: A parent compound from which cis-Mafosfamide Sodium is derived.

4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide.

Phosphoramide Mustard: A cytotoxic metabolite formed from the oxidation of this compound.

Uniqueness: this compound is unique due to its stability and ability to induce apoptosis without requiring hepatic biotransformation . This makes it particularly useful for intrathecal therapy of tumors .

Properties

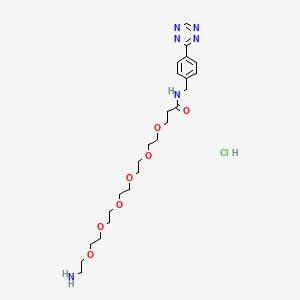

Molecular Formula |

C9H18Cl2N2NaO5PS2 |

|---|---|

Molecular Weight |

423.3 g/mol |

IUPAC Name |

sodium;2-[[(2R,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonate |

InChI |

InChI=1S/C9H19Cl2N2O5PS2.Na/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;/h9H,1-8H2,(H,12,14)(H,15,16,17);/q;+1/p-1/t9-,19-;/m1./s1 |

InChI Key |

LHXWPBHSZFEANP-KCPSBDNSSA-M |

Isomeric SMILES |

C1CO[P@](=O)(N[C@@H]1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)